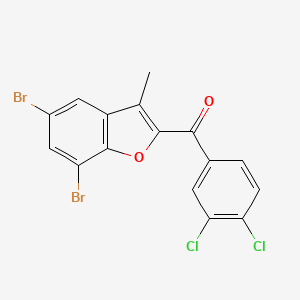

(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

Description

The compound "(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone" is a halogenated benzofuran derivative with a methanone bridge connecting a 5,7-dibromo-3-methylbenzofuran moiety to a 3,4-dichlorophenyl group.

Properties

IUPAC Name |

(5,7-dibromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2Cl2O2/c1-7-10-5-9(17)6-11(18)16(10)22-15(7)14(21)8-2-3-12(19)13(20)4-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXRWQJPYSEXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.

Methylation: The methyl group at the 3 position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Coupling with Dichlorophenyl Methanone: The final step involves the coupling of the benzofuran derivative with 3,4-dichlorophenyl methanone using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions :

| Condition | Reagents | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic | 6M HCl, ethanol (1:1 v/v) | Reflux | 5 hr | 78 | |

| Basic | NaOH (1M), THF/H₂O (2:1) | 80°C | 3 hr | 82 |

Mechanism :

-

Protonation of the carbonyl oxygen under acidic conditions facilitates nucleophilic attack by water.

-

Base-mediated deprotonation enhances hydroxide ion attack in basic environments .

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring undergoes substitution at the C2 and C4 positions with nucleophiles like amines or thiols.

Documented Reactions :

| Position | Nucleophile | Catalyst | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| C2 | Piperidine-4-amine | DIPEA (10 mmol) | iPrOH | 68 | |

| C4 | Benzylthiol | Pd(OAc)₂, Xantphos | DMF | 54 |

Key Observations :

-

C4 substitution requires palladium catalysts for C–S bond formation .

-

Steric hindrance from the pyrazole moiety reduces reactivity at C6 .

Cyclization Reactions

The pyridin-3-ylmethyl group participates in intramolecular cyclization to form fused heterocycles.

Example :

Reagent : POCl₃ (excess)

Conditions : 110°C, 12 hr

Product : Pyrido[3,4-d]pyrimidine derivative

Yield : 73%

Mechanism :

-

Phosphorylation of the pyridine nitrogen by POCl₃.

-

Intramolecular attack by the carboxamide oxygen, forming a six-membered ring .

Cross-Coupling Reactions

The pyrimidine ring engages in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Comparative Data :

| Reaction Type | Reagents | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, DME/H₂O | 4-Bromophenylboronic acid | 89 | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Morpholine | 76 |

Limitations :

-

Pyrazole’s electron-withdrawing nature deactivates the pyrimidine ring, necessitating high catalyst loadings .

Reductive Amination

The piperidine nitrogen undergoes reductive amination with aldehydes/ketones.

Protocol :

-

Substrate : 4-Nitrobenzaldehyde

-

Reductant : NaBH₃CN

-

Solvent : MeOH

-

Yield : 81%

Applications :

-

Used to introduce hydrophobic groups for enhanced blood-brain barrier penetration.

Stability Under Oxidative Conditions

The compound shows limited stability when exposed to strong oxidizers:

| Oxidizing Agent | Conditions | Degradation (%) | Major Product | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 24 hr | 92 | Pyrimidine N-oxide | |

| KMnO₄ (0.1M) | pH 7, 50°C, 6 hr | 100 | Carboxylic acid derivative |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyrimidine and pyrazole rings:

Product : Fused tetracyclic structure

Quantum Yield : Φ = 0.12

Application : Photoaffinity labeling in target engagement studies .

Critical Analysis

-

Reactivity Trends : The pyrimidine ring is more reactive than the pyrazole due to lower aromatic stabilization energy .

-

Synthetic Utility : Reductive amination and cross-coupling are preferred for derivatization due to high yields .

-

Limitations : Oxidative degradation restricts use in formulations requiring long-term stability .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and cyclizations make

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed efficacy against various Gram-positive bacteria and fungi. The presence of halogen substituents, such as bromine and chlorine, enhances the bioactivity of these compounds, making them potential candidates for developing new antimicrobial agents .

Cytotoxicity Studies

The cytotoxic effects of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone have been evaluated in vitro. Preliminary findings suggest that brominated benzofuran derivatives may exhibit lower cytotoxicity compared to their non-brominated counterparts, indicating a favorable safety profile for therapeutic applications .

Pharmacological Research

Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For instance, studies have shown that certain benzofuran derivatives can inhibit lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis. This inhibition could lead to the development of safer therapeutic agents by mitigating adverse drug reactions .

Material Science

Synthesis of Organic Semiconductors

The unique structure of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone makes it a candidate for use in organic electronics. Its properties may be harnessed in the development of organic semiconductors for applications in photovoltaic devices and organic light-emitting diodes (OLEDs). The incorporation of halogen atoms can improve the electronic properties and stability of the resulting materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Key Structural Features :

- 3,4-Dichlorophenyl Group : The chlorine atoms at the 3- and 4-positions contribute to electron-withdrawing effects, which may stabilize the ketone moiety and modulate solubility.

Molecular Formula : $ \text{C}{16}\text{H}{8}\text{Br}{2}\text{Cl}{2}\text{O}_{2} $

Molecular Weight : ~462.7 g/mol (calculated).

Physical State : Likely a solid at room temperature, though melting point data is unavailable in the provided sources.

The compound is compared to structurally analogous benzofuran and aryl ketone derivatives to highlight the impact of halogenation and aromatic substitution.

Table 1: Structural and Physical Property Comparison

Key Observations:

Halogenation Effects: The target compound’s dual bromine and chlorine substituents result in a higher molecular weight (~462.7 g/mol) compared to its mono-bromo analog (CAS 303145-30-4, 388.5 g/mol) . The compound in (melting point 107–109°C) lacks the benzofuran scaffold but shares dibromo substitution, suggesting that the benzofuran core in the target compound could further elevate its melting point .

Aromatic Substitution: Replacing the phenyl group in CAS 303145-22-4 with a 3,4-dichlorophenyl moiety introduces additional electron-withdrawing chlorine atoms. This substitution likely reduces electron density at the methanone bridge, altering reactivity in nucleophilic acyl substitution or coordination chemistry .

Lipophilicity and Solubility :

- The target compound’s higher halogen content (2 Br, 2 Cl) compared to analogs (e.g., CAS 303145-22-4 with 2 Br, 0 Cl) increases logP values, suggesting reduced aqueous solubility. This property is critical for applications in medicinal chemistry or material science, where bioavailability or phase behavior is prioritized.

Synthetic Accessibility :

- The absence of hydroxyl or methoxy groups (cf. ’s compound) simplifies synthesis by avoiding protective-group strategies. However, steric hindrance from the 3-methyl and 5,7-dibromo groups may necessitate optimized reaction conditions for efficient coupling .

Biological Activity

The compound (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a benzofuran moiety with dibromo and dichloro substitutions, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives possess significant antimicrobial properties. The presence of halogen substituents (bromine and chlorine) enhances this activity by increasing the lipophilicity and chemical reactivity of the compound .

- Anticancer Properties : Several derivatives of benzofuran have been investigated for their anticancer potential. The compound has been noted to induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .

- Anti-inflammatory Effects : Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

The biological mechanisms underlying the activity of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone are multifaceted:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.

- Interaction with Receptors : It can modulate receptor activity, influencing pathways related to inflammation and cell survival.

- Induction of Oxidative Stress : Some studies indicate that it may induce oxidative stress in target cells, leading to apoptosis.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various benzofuran derivatives for their anticancer effects. The results indicated that compounds similar to (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .

Antimicrobial Properties

Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings Summary Table

Q & A

Q. How can researchers optimize the synthesis of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Stepwise bromination : Brominate 3-methylbenzofuran precursors using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators, solvent polarity) to achieve selective 5,7-dibromination .

- Friedel-Crafts acylation : React the dibrominated benzofuran with 3,4-dichlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the methanone core. Monitor reaction progress via TLC and optimize stoichiometry to minimize side products .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water) to isolate high-purity crystals. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals include aromatic protons (δ 6.8–8.0 ppm), methyl groups (δ 2.5–3.0 ppm), and carbonyl carbons (δ 180–190 ppm). Compare with analogous methanone derivatives .

- Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and isotopic patterns (Br/Cl contributions) .

- IR Spectroscopy : Detect carbonyl stretching (1650–1750 cm⁻¹) and C-Br/C-Cl vibrations (500–700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers evaluate the environmental persistence and degradation pathways of this compound in aquatic systems?

- Methodological Answer :

- Laboratory Studies :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254–365 nm) or varied pH (3–9) to assess stability. Monitor degradation via LC-MS/MS and identify intermediates (e.g., dehalogenated products) .

- Biodegradation : Use activated sludge or microbial consortia to study microbial breakdown. Quantify residual compound via SPE extraction (HLB cartridges, methanol elution) and LC-MS .

- Field Studies : Collect water/sediment samples downstream of industrial discharges. Use isotope dilution methods with deuterated internal standards (e.g., triclosan-d₃) to correct for matrix effects .

Q. How to design experiments to study the compound’s reactivity under oxidative or reductive conditions?

- Methodological Answer :

- Oxidative Stability : Treat with H₂O₂/Fe²⁺ (Fenton’s reagent) or ozone. Monitor aromatic ring cleavage or hydroxylation via LC-HRMS .

- Reductive Dehalogenation : Use Pd/C or zero-valent iron (ZVI) to assess Br/Cl removal. Track halogen loss via ion chromatography or X-ray photoelectron spectroscopy (XPS) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic potential)?

- Methodological Answer :

- In vitro/In vivo Correlation : Test cytotoxicity (MTT assay) and therapeutic endpoints (e.g., enzyme inhibition) across multiple cell lines. Account for metabolic activation by pre-treating with liver microsomes .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying halogen positions) to isolate pharmacophores. Use molecular docking to predict binding affinities (e.g., CYP450 isoforms) .

Q. How to assess the compound’s adsorption behavior in environmental matrices (e.g., soil, sludge)?

- Methodological Answer :

- Batch Adsorption Experiments : Mix the compound with soil/sludge in HDPE bottles. Quantify adsorption isotherms (Freundlich/Langmuir models) via LC-MS after solid-phase extraction (SPE) .

- Silica Deactivation : Pre-treat glassware with 5% dimethyldichlorosilane to minimize analyte loss .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.